molecular formula C9H10O B1664045 2-Allylphenol CAS No. 1745-81-9

2-Allylphenol

Cat. No.: B1664045
CAS No.: 1745-81-9
M. Wt: 134.17 g/mol
InChI Key: QIRNGVVZBINFMX-UHFFFAOYSA-N
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Description

2-Allylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of an allyl group attached to the second position of the phenol ring. The molecular formula of this compound is C₉H₁₀O, and it has a molecular weight of 134.1751 g/mol . This compound is also known by other names such as Phenol, o-allyl-; Phenol, 2-(propenyl)-; and o-Allylphenol .

Mechanism of Action

Target of Action

The primary target of 2-Allylphenol is the enzyme Lysozyme . Lysozymes are enzymes that break down bacterial cell walls, which is crucial for maintaining cellular integrity .

Mode of Action

It is known that this compound and its derivatives can inhibit the normal and alternative respiratory pathway of certain organisms . This suggests that this compound may interact with its targets in a way that disrupts their normal function, leading to changes in cellular processes .

Biochemical Pathways

This compound is involved in the lignan biosynthesis pathway . Lignans are a type of polyphenolic compound that play a crucial role in the defense mechanisms of plants . The biosynthesis of lignans involves the coupling of monolignols, allylphenols, and hydroxycinnamic acids . Changes in the structure of this compound, such as the addition of substituent groups in the aromatic ring, can lead to significant variations in activity .

Pharmacokinetics

The molecular weight of this compound is 1341751 , which is within the range that is generally favorable for oral bioavailability in drugs

Result of Action

The action of this compound and its derivatives can result in the inhibition of mycelial growth in certain fungi . For instance, it has been shown that this compound derivatives can inhibit the growth of Botrytis cinerea, a phytopathogenic fungus . This suggests that this compound could potentially be used as an antifungal agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the activity of this compound . Additionally, the pH, temperature, and presence of light can also potentially influence the stability and activity of this compound.

Biochemical Analysis

Biochemical Properties

2-Allylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the adenosine A2a receptor, where this compound forms hydrogen bonds with critical asparagine residues in the active site . This interaction is crucial for its adenosinergic activity, which contributes to its anti-inflammatory and antinociceptive effects. Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, further highlighting its role in modulating inflammatory responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to reduce the production of reactive oxygen species, thereby exhibiting significant antioxidant activity . This reduction in oxidative stress helps protect cells from damage and supports cellular homeostasis. Furthermore, this compound influences cell signaling pathways by modulating the activity of the adenosine A2a receptor, leading to anti-inflammatory and antinociceptive effects . It also affects gene expression by downregulating the expression of pro-inflammatory cytokines, contributing to its overall anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and modulation of enzyme activity. As mentioned earlier, this compound binds to the adenosine A2a receptor through hydrogen bonds with asparagine residues . This binding inhibits the release of pro-inflammatory cytokines and reduces oxidative stress by scavenging superoxide radicals . Additionally, this compound’s antioxidant activity is attributed to its ability to sequester reactive oxygen species, thereby protecting cells from oxidative damage . These molecular interactions and activities collectively contribute to the compound’s anti-inflammatory and antinociceptive effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies have demonstrated that this compound continues to exhibit anti-inflammatory and antioxidant effects, although the extent of these effects may vary depending on the duration of exposure and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and antinociceptive effects without causing adverse effects . At higher doses, this compound may induce toxic effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation, leading to the formation of metabolites that are excreted from the body . The compound’s metabolism is primarily mediated by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble forms for elimination . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to readily cross cell membranes, enabling its accumulation in different cellular compartments . Additionally, this compound’s distribution is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it exerts its antioxidant and anti-inflammatory effects . It may also be found in other cellular compartments, such as the mitochondria, where it helps mitigate oxidative stress and maintain cellular homeostasis . The subcellular localization of this compound is influenced by various factors, including its chemical structure and interactions with specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylphenol can be synthesized through various methods. One common method involves the allylation of phenol using allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of allyl phenyl ether. This process involves the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Allylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Allylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Allylphenol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic compounds .

Properties

IUPAC Name

2-prop-2-enylphenol
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InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRNGVVZBINFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27924-98-7, 3383-08-2 (hydrochloride)
Record name Phenol, 2-(2-propen-1-yl)-, homopolymer
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DSSTOX Substance ID

DTXSID3022164
Record name 2-Allylphenol
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Molecular Weight

134.17 g/mol
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Physical Description

Liquid, Light brown liquid with an odor like phenol; [Alfa Aesar MSDS]
Record name Phenol, 2-(2-propen-1-yl)-
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CAS No.

1745-81-9, 26761-75-1
Record name 2-Allylphenol
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Record name Allylphenol (mixed isomers)
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Record name 2-Allylphenol
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Record name 2-ALLYLPHENOL
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Record name Phenol, 2-(2-propen-1-yl)-
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Synthesis routes and methods I

Procedure details

Phenol 25 may be treated with NaH in DMF and then alkylated with an allylic bromide to give ether 30. Claisen rearrangement of 30 under thermal conditions gives ortho-allyl phenol 31. Oxidation of the double bond in 31 with OsO4/NMO followed by cleavage with NaIO4 provides the lactol 32. Jones oxidation then provides lactone 33.
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Synthesis routes and methods II

Procedure details

To a reaction bottle was added 8.0 moles of phenol (753 grams) dissolved in 1,200ml of isopropanol. To this was added 8.0 moles of sodium hydroxide (320 grams) dissolved in 300ml of water. The bottle was rinsed three times by adding each time 200ml of isopropanol with reaction of the sodium hydroxide and phenol occurring immediately. Allyl chloride, in an amount of 9.6 moles, was charged. The mixture was then agitated and heated. A slight nitrogen pressure of approximately 70 kPa (10 psig) was placed on the reaction bottle. The reactor was brought up to a temperature of approximately 70° C. After approximately 5 hours at 70° C, the formation of allyl phenyl ether was judged complete and the reaction bottle was allowed to come to room temperature. The reaction mixture was then washed twice with 3 liters of water to remove sodium chloride, isopropanol, and unreacted sodium phenoxide as well as other by-products. The bottle was then charged with 3 liters of toluene, mixed, and heated to a temperature of approximately 100° C. An azeotropic distillation occured and was continued for approximately 3 hours during which time the toluene was distilled off along with traces of water, isopropanol, unreacted allyl chloride, and other by-products. The remaining allyl phenyl ether was sufficiently pure to be thermally rearranged to 2-allyl phenol. The rearrangement process occurred at 200° C and continued for approximately 5 hours. After this time, the reaction was stopped and a gas chromatographic analysis of the product was made. A 2-allyl phenol yield of 90.6 percent was achieved.
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Synthesis routes and methods III

Procedure details

200 g of linear (NPCl2)n in benzene (total volume is about 2400 ml) is added (20 to 30 minutes) the alkyl or aryloxides prepared in a) in 1200 ml of THF and 2500 ml of benzene. The reaction mixture is then stirred at about 300° F. for twenty-four hours. Upon cooling, the polymer is coagulated by pouring into a ten gallon can containing two gallons of methanol with agitation. The solvents are then drawn off. Additional methanol may be added if the polymer does not separate cleanly from the solution. The solid, as free as possible of solvent, is then desalted by washing with water. The resulting chlorine-free polymer is dried at 50° to 60° C. under vacuum.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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